
Farnesyl bromide
Overview
Description
Farnesyl bromide (C₁₅H₂₅Br) is a branched-chain isoprenoid bromide containing three isoprene units. It is widely employed as a reagent in organic synthesis, particularly for introducing farnesyl groups into target molecules. Key applications include:
- Etherification and Alkylation: this compound reacts with alcohols (e.g., 1,5-diphenylpentan-3-ol) to form ethers, enabling the synthesis of modified base oils like YUBASE-4 and SpectraSyn-4 .
- Peptide and Nucleotide Modifications: It is used to synthesize S-farnesylated peptides and nucleolipids, critical for studying protein-membrane interactions and RNA base-pairing dynamics .
- Terpene Synthesis: this compound serves as a precursor for squalene via Cp₂TiCl-catalyzed Wurtz-type coupling and for frame-shifted geranylgeranyl diphosphate (GGPP) analogs .
Its synthetic versatility stems from the reactivity of the bromine atom and the hydrophobic farnesyl chain, which mimics natural isoprenoids in biological systems .
Preparation Methods
Bromination via Appel Reaction
The Appel reaction represents a cornerstone in the synthesis of alkyl bromides from alcohols, offering high yields and operational simplicity. For farnesyl bromide, this method involves the bromination of farnesol derivatives using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). A representative protocol from recent literature is outlined below:
Reaction Procedure
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Substrate Preparation : 100 mg (0.36 mmol) of farnesol analog (e.g., C15AlkOH) is dissolved in 6.75 mL anhydrous dichloromethane (CH₂Cl₂).
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Reagent Addition : 240 mg (0.72 mmol) of polymer-bound PPh₃ is added to the solution, followed by 179 mg (0.54 mmol) of CBr₄.
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Reaction Conditions : The mixture is stirred at room temperature for 24 hours under inert atmosphere.
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Workup : The polymer-bound phosphine oxide byproduct is removed via filtration, and the solvent is evaporated under reduced pressure.
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Yield : 125 mg (99%) of this compound is obtained as a pale-yellow liquid .
Key Analytical Data
Parameter | Value |
---|---|
Reaction Temperature | 25°C |
Solvent | Anhydrous CH₂Cl₂ |
Purification Method | Filtration + Rotary Evaporation |
Purity (NMR) | >95% |
This method’s efficiency stems from the quantitative conversion facilitated by the polymer-bound phosphine, which simplifies purification by eliminating soluble phosphine oxide residues .
Mechanistic Insights and Side Reaction Mitigation
The Appel reaction proceeds via the formation of a phosphine oxide intermediate, which activates the alcohol for nucleophilic displacement by bromide. Critical considerations include:
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Leaving Group Efficiency : The bromine atom’s superior leaving-group ability compared to chloride or acetate accelerates substitution kinetics .
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Side Reactions : Undesired pathways, such as elimination or Wagner-Meerwein rearrangements, are suppressed by maintaining anhydrous conditions and avoiding elevated temperatures.
Optimization Strategies
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Stoichiometry : A 2:1 molar ratio of PPh₃:CBr₄ ensures complete conversion of the alcohol .
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Solvent Selection : Non-polar solvents (e.g., CH₂Cl₂) minimize ionic byproducts and enhance reagent solubility.
Industrial-Scale Production Considerations
While laboratory protocols prioritize yield and purity, industrial synthesis necessitates cost-effectiveness and scalability. Key adaptations include:
Continuous Flow Reactors
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Advantages : Enhanced heat transfer and reduced reaction times compared to batch processes.
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Case Study : A pilot-scale setup achieved 85% yield with a throughput of 1.2 kg/day using immobilized PPh₃ on silica gel .
Economic and Environmental Metrics
Metric | Batch Process | Continuous Flow |
---|---|---|
Solvent Consumption (L/kg) | 120 | 75 |
Energy Demand (kWh/kg) | 18 | 10 |
Carbon Footprint (kg CO₂/kg) | 4.2 | 2.8 |
Challenges in Structural Characterization
Post-synthesis validation of this compound requires multimodal analytical approaches:
Nuclear Magnetic Resonance (NMR)
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¹H NMR : Distinct signals at δ 4.16 (CH₂Br) and δ 5.09–5.54 (olefinic protons) confirm regioselective bromination .
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¹³C NMR : Resonances at δ 16.2–143.7 correlate with the isoprenyl backbone and brominated carbon.
Mass Spectrometry
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Farnesyl bromide participates in nucleophilic substitutions, where the bromide group is replaced by various nucleophiles.
Table 1: Nucleophilic Substitution Reactions of this compound
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Bromination : Farnesol reacts with PBr₃ in anhydrous ether to yield this compound quantitatively .
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Organometallic Reactions : Halogen-metal exchange with n-BuLi generates a carbanion, which alkylates this compound to form bioactive compounds like 3-farnesyl salicylic acid .
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Phosphonate Derivatives : Alkylation of phosphonate anions produces bisphosphonates, which mimic farnesyl pyrophosphate in enzyme inhibition studies .
Coupling Reactions
This compound facilitates carbon-carbon bond formation in coupling reactions.
Table 2: Coupling Reactions Involving this compound
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Wittig Reaction : this compound-derived ylides react with aldehydes (e.g., benzaldehyde) to form alkenes, critical for synthesizing aromatic terpenoids .
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Phosphonate Coupling : Horner-Wadsworth-Emmons reactions yield α,β-unsaturated phosphonates, which serve as stable mimics of farnesyl pyrophosphate .
Phosphorylation and Bisphosphonate Formation
This compound is pivotal in synthesizing enzyme inhibitors targeting RAS farnesyl protein transferase (FPTase).
Key Example :
Scientific Research Applications
Biochemical Applications
Farnesyl bromide is primarily utilized in the study of protein prenylation, a post-translational modification where farnesyl or geranylgeranyl groups are attached to proteins. This modification is crucial for the proper functioning of many proteins involved in signaling pathways.
Protein Prenylation Studies
- Metabolic Labeling : this compound has been employed for metabolic labeling of prenylated proteins, allowing researchers to study protein interactions and modifications in live cells. This application has been pivotal in understanding the prenylome of various organisms, including Plasmodium falciparum, the malaria parasite .
- Enzymatic Labeling : It serves as a substrate for protein farnesyltransferase, facilitating the enzymatic labeling of proteins for bioconjugation purposes .
Synthesis of Bioactive Compounds
This compound is also used as a precursor in the synthesis of bioactive compounds, particularly squalene and other isoprenoids.
Squalene Synthesis
Research has shown that this compound can be converted into squalene through Glaser coupling reactions. This process is significant for producing squalene on a larger scale for pharmaceutical applications .
Therapeutic Investigations
The role of this compound extends into therapeutic research, particularly concerning its effects on cellular mechanisms and potential drug development.
β2-Adrenergic Receptor Studies
A study utilizing this compound highlighted its involvement in regulating β2-adrenergic receptors (β2AR). The inhibition of farnesyl diphosphate synthase (FDPS), which is affected by this compound, was found to enhance the efficacy of β-agonists, suggesting therapeutic potential for respiratory conditions such as asthma .
Case Studies
Case studies provide valuable insights into the applications of this compound across different research contexts.
Case Study: Prenylation Inhibition
A notable case study examined the effects of prenylation inhibitors on cancer cell lines. By employing this compound in conjunction with other inhibitors, researchers were able to delineate pathways involved in tumor growth and metastasis, providing a foundation for developing targeted therapies .
Case Study: Squalene Production
Another case study focused on optimizing the synthesis of squalene from this compound. Researchers explored various reaction conditions and catalysts to improve yield and efficiency, contributing to advancements in biotechnological applications .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Farnesyl bromide involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Toxicity Against Plutella xylostella
Farnesyl derivatives exhibit varying insecticidal activities. In bioassays, farnesyl acetate demonstrated the highest toxicity (LC₅₀ = 56.41 mg/L), while farnesyl bromide showed negligible effects (Table 1) :
Table 1. Toxicity of Farnesyl Derivatives on P. xylostella Larvae
Compound | LC₅₀ (mg/L) | LC₉₀ (mg/L) | Mortality at 100 mg/L |
---|---|---|---|
Farnesyl acetate | 56.41 | 272.56 | 64% |
Farnesyl acetone | 142.87 | 407.67 | 30% |
This compound | N/A | N/A | 10% |
Farnesyl chloride | N/A | N/A | 3.3% |
Hexahydrofarnesyl acetone | N/A | N/A | 13.3% |
The acetate’s higher toxicity correlates with its ester group, which enhances bioavailability compared to the bromide’s inert halogen .
Physicochemical Properties: Surface Activity
Geranyl bromide (two isoprene units) and farnesyl derivatives were compared in lipid monolayer studies:
- Farnesyl diphosphate analogs (e.g., MK-1 to MK-4) exhibit moderate surface activity (10–17 mN/m) but form inelastic films .
Table 2. Surface Activity in Lipid Monolayers
Compound | Surface Pressure (mN/m) | Film Stability |
---|---|---|
Geranyl bromide | 0–3 | None |
MK-1 to MK-4 | 10–17 | Inelastic |
The longer farnesyl chain increases hydrophobicity, reducing interfacial interactions compared to shorter terpenes .
Reactivity in Alkylation Reactions
Chain length and steric hindrance influence alkylation efficiency. In the synthesis of dihydrochalcone derivatives:
- Prenyl bromide (C₅): 33% yield.
- Geranyl bromide (C₁₀): Decreasing yield.
- This compound (C₁₅): Lowest yield due to steric bulk .
Table 3. Alkylation Yields with Isoprenoid Bromides
Substrate | Product Yield |
---|---|
3,3-Dimethylallyl bromide | 33% |
Geranyl bromide | Lower than prenyl |
This compound | Lowest |
This trend highlights the trade-off between chain length and reaction efficiency .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing farnesyl bromide, and how can purity be ensured?
this compound is typically synthesized via halide substitution reactions. A common method involves reacting farnesol with phosphorus tribromide (PBr₃) in dichloromethane (DCM) or diethyl ether (Et₂O) at low temperatures to prevent decomposition . Alternatively, Ph₃PBr₂ (triphenylphosphine dibromide) in benzene under anhydrous conditions offers higher yields and efficiency. Pyridine is added to neutralize HBr byproducts, and purification involves solvent distillation followed by hexane recrystallization to remove Ph₃PO byproducts . Ensuring purity requires monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted farnesol or side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
¹H NMR and ¹³C NMR are critical for structural elucidation. For example, monoalkylated farnesyl derivatives exhibit distinct methylene doublets at ~2.67 ppm (¹H NMR) and correlated carbons at ~40.5 ppm (¹³C NMR), distinguishing them from O- or N-alkylated analogues, which show resonances between 4–5 ppm (¹H) and 39–50 ppm (¹³C) . Mass spectrometry (MS) further confirms molecular weight, with HRESIMS/MS providing fragmentation patterns for validation . GC-MS is also used for quantification, with this compound showing a retention time of 31.499 minutes and a peak area of 19.457% in phytochemical profiling .
Q. How should experimental procedures involving this compound be documented for reproducibility?
Detailed protocols must specify reagent equivalents, solvent purity (e.g., anhydrous benzene), reaction duration, and temperature. For instance, alkylation of thymine with this compound requires 0.62 mmol of the bromide, K₂CO₃ as a base, and 24-hour stirring at 70°C in DMF . Purification steps (e.g., recrystallization in petroleum ether) and characterization data (NMR shifts, MS peaks) should be included. Known compounds require literature citations, while new compounds demand full spectroscopic and chromatographic evidence .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) trends in farnesyl derivatives be resolved?
SAR inconsistencies often arise from terpenoid chain length and alkene geometry. For example, extending the chain from geranyl to farnesyl enhances antiparasitic activity, but further extension to geranylgeranyl reverses this trend . To resolve contradictions, researchers should:
- Compare single-concentration inhibition data with IC₅₀ values.
- Use purified isomers (E/Z) to isolate geometric effects .
- Validate results across multiple assays (e.g., enzyme inhibition vs. cell-based models).
Q. What challenges arise in multi-step syntheses involving this compound, and how are they mitigated?
A key challenge is the instability of intermediates. For example, deprotecting tetrahydropyran (THP) groups in the presence of farnesyl chains requires careful acid catalysis (e.g., p-TsOH) to avoid degradation, though yields remain modest (~40%) . Another issue is competing alkylation sites; using sterically hindered bases (e.g., DIPEA) and controlled stoichiometry (2 eq. acylating agents) improves regioselectivity .
Q. How does this compound interact with microtubule-associated proteins in biochemical studies?
Farnesyl transferase inhibitors (e.g., lonafarnib) impair centrosome reorientation by disrupting interactions between farnesyl transferase and MAPRE1, a microtubule-stabilizing protein. Although MAPRE1 lacks a CAAX farnesylation motif, co-immunoprecipitation studies suggest indirect regulation via farnesylated scaffold proteins . Researchers should:
- Use co-IP and mutagenesis (e.g., truncating MAPRE1 domains) to map interaction sites.
- Quantify MAPRE1 expression via Western blotting after lonafarnib treatment .
Q. Methodological Best Practices
Q. What statistical rigor is required when reporting bioactivity data for farnesyl derivatives?
- Report IC₅₀ values with standard deviations (SD) from ≥3 independent experiments.
- Avoid using "significant" without specifying p-values (e.g., p < 0.05 via t-test) .
- Align numerical precision with instrument resolution (e.g., HRESIMS data to 0.1 ppm) .
Q. How should conflicting NMR data between farnesyl and geranylgeranyl derivatives be interpreted?
Contradictory shifts may indicate stereochemical or electronic differences. For example, farnesyl’s upfield methylene protons (2.67 ppm) versus geranylgeranyl’s downfield shifts (~4.5 ppm) reflect varying electron environments. 2D NMR (e.g., HSQC, COSY) can clarify connectivity, while NOESY detects spatial proximity of alkyl chains .
Properties
Molecular Formula |
C15H25Br |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI Key |
FOFMBFMTJFSEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Origin of Product |
United States |
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